芬硫磷-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fenthion-d6 is a synthetic organophosphate insecticide and acaricide used in agricultural and forestry applications. It is a chiral compound, which means that it has two forms, a dextrorotatory form (d-Fenthion-d6) and a levorotatory form (l-Fenthion-d6). Fenthion-d6 is an effective insecticide, but it is also toxic to humans and animals. It is important to understand the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this chemical compound.

科学研究应用

芬硫磷 (FEN) 会导致大鼠氧化应激和肝毒性,而野蒿可能减轻这些影响 (Sefi 等人,2011)。

动态表面增强拉曼光谱 (D-SERS) 和具有可变选择功能的随机森林 (RF) 为检测水果和蔬菜果皮上的芬硫磷提供了一种快速、简单、超灵敏且准确的方法 (Weng 等人,2018)。

差分脉冲伏安法 (DPV) 方法允许基于其水解产物的氧化来测定芬硫磷,使用 Nafion® 改性玻碳电极 (Erdoğdu, 2007)。

芬硫磷以剂量依赖性方式增加肉鸡的砂囊糜烂 (Lavandero 等人,1991)。

姜黄素减轻芬硫磷诱导的大鼠睾丸毒性,表明其对芬硫磷诱导的细胞毒性具有细胞保护效力 (Othman & Abdel-Hamid, 2017)。

人肝 P450 同工型、含黄素单加氧酶和醛氧化酶在芬硫磷的生物转化中发挥作用 (Leoni 等人,2008)。

淡水非洲鲶鱼接触芬硫磷会导致遗传毒性和氧化应激反应 (Nwani 等人,2017)。

已经开发出一种灵敏的 ELISA 方法来分析水果样品中的芬硫磷,证明了其作为分析工具监测农业样品中芬硫磷残留的潜力 (Zhang 等人,2008)。

作用机制

Target of Action

Fenthion-d6, like its parent compound Fenthion, is an organothiophosphate insecticide . Its primary targets are various sucking and biting insect pests . It is particularly adept at targeting fruit fly populations .

Mode of Action

Fenthion-d6 operates via cholinesterase enzyme inhibition . This mode of action is common among organophosphates. By inhibiting cholinesterase, an essential enzyme in the nervous system, Fenthion-d6 disrupts nerve functions in insects, leading to their demise .

Biochemical Pathways

The biochemical pathways affected by Fenthion-d6 involve the cholinergic system of insects. The inhibition of cholinesterase prevents the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synapses. This causes continuous stimulation of the nerves, resulting in symptoms of poisoning and eventually death of the insect .

Pharmacokinetics

It is known that fenthion, the parent compound, is volatile and generally highly soluble in organic solvents . The persistence of Fenthion in soil and water systems depends on local conditions .

Result of Action

The result of Fenthion-d6’s action at the molecular and cellular level is the disruption of normal nerve function in insects. This is due to the inhibition of cholinesterase, leading to an overstimulation of the nerves. At the cellular level, this can cause a range of effects from paralysis to death .

Action Environment

The action, efficacy, and stability of Fenthion-d6 can be influenced by various environmental factors. For instance, sunlight and air can transform Fenthion into its sulfoxide and sulfone oxidation products within one to three days . These products are rapidly decomposed to non-insecticidal compounds . Therefore, the effectiveness of Fenthion-d6 may be reduced in environments with high exposure to sunlight and air .

属性

IUPAC Name |

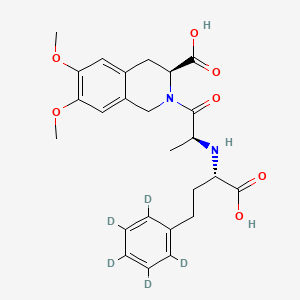

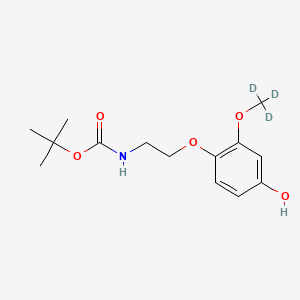

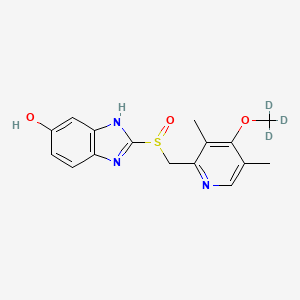

(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3PS2/c1-8-7-9(5-6-10(8)16-4)13-14(15,11-2)12-3/h5-7H,1-4H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVJTZOFSHSLTO-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(OC)OC)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)SC)C)OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenthion-d6 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)